Ethyl 2,2-difluoro-3-oxobutanoate

Description

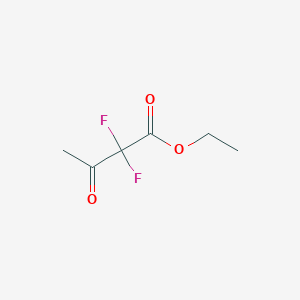

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

ethyl 2,2-difluoro-3-oxobutanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8F2O3/c1-3-11-5(10)6(7,8)4(2)9/h3H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NXMSOLWESKBEJJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(C(=O)C)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8F2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00427056 | |

| Record name | Ethyl 2,2-difluoro-3-oxobutanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00427056 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

166.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2266-48-0 | |

| Record name | Ethyl 2,2-difluoro-3-oxobutanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00427056 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

The Significance of Fluorine Incorporation in Advanced Molecular Design

The introduction of fluorine atoms into organic molecules is a widely used strategy in the design of advanced materials and pharmaceuticals. olemiss.eduresearchgate.net The unique properties of the fluorine atom, such as its high electronegativity (the highest of all elements at 3.98 on the Pauling scale), small van der Waals radius (1.47 Å), and the strength of the carbon-fluorine bond, can profoundly influence the physicochemical and biological properties of a molecule. olemiss.edu

The strategic placement of fluorine can lead to enhanced metabolic stability by blocking sites susceptible to oxidative metabolism. nih.gov It can also modulate the acidity or basicity (pKa) of nearby functional groups, which in turn affects a molecule's solubility and binding interactions. olemiss.edu Furthermore, fluorine can participate in favorable protein-ligand interactions, including hydrogen bonds and dipole-dipole interactions, potentially increasing the binding affinity and potency of a drug candidate. olemiss.edunih.gov It is estimated that approximately 20-30% of all pharmaceuticals on the market contain at least one fluorine atom, a testament to its significant role in modern drug discovery. olemiss.edu

Ethyl 2,2 Difluoro 3 Oxobutanoate As a Pivotal Fluorinated Building Block

Ethyl 2,2-difluoro-3-oxobutanoate, also known as ethyl 2,2-difluoroacetoacetate, is a valuable fluorinated building block for the synthesis of complex organic molecules. nih.govsigmaaldrich.com Its structure, featuring a reactive β-dicarbonyl system with a geminal difluoro group, makes it a versatile precursor for introducing the difluoromethylene (-CF2-) moiety into various molecular scaffolds.

This compound is particularly useful in the synthesis of fluorinated heterocyclic compounds, such as pyrazoles, which are prevalent in many biologically active molecules. researchgate.netnih.govsci-hub.se The reaction of β-ketoesters with hydrazines is a classic method for constructing pyrazole (B372694) rings, and the use of a fluorinated precursor like this compound allows for the direct incorporation of fluorine into the target heterocycle. nih.govresearchgate.net The resulting fluorinated pyrazoles are of great interest in medicinal chemistry and agrochemistry due to their potential for enhanced biological activity. researchgate.net

Moreover, the reactivity of the dicarbonyl functionality allows for its participation in a variety of other chemical transformations, including multicomponent reactions, which are highly efficient processes for the synthesis of complex molecules in a single step. researchgate.netresearchgate.net The strategic use of this building block provides synthetic chemists with a powerful tool for the construction of novel fluorinated compounds with tailored properties.

The Evolution of Research Perspectives on Geminal Difluorinated Compounds

Classical Approaches to Ethyl 2,2-difluoro-3-oxobutanoate Synthesis

The traditional methods for preparing this compound often involve the direct fluorination of a readily available precursor, ethyl acetoacetate (B1235776).

Ethyl Acetoacetate as a Precursor in Fluorination Reactions

Ethyl acetoacetate serves as a common and economically viable starting material for the synthesis of this compound. innospk.comtcd.ie The presence of the β-keto ester functionality in ethyl acetoacetate allows for the facile introduction of fluorine atoms at the α-position. The synthesis generally involves the deprotonation of the α-carbon followed by reaction with an electrophilic fluorine source. tcd.ie This reactivity is a cornerstone of classical synthetic routes to this difluorinated compound.

One classical method involves a Claisen condensation reaction between ethyl acetate (B1210297) and ethyl difluoroacetate (B1230586) in the presence of a base like sodium ethoxide. chemicalbook.comgoogle.com This approach directly constructs the β-keto ester backbone with the difluoro functionality already in place.

Traditional Fluorination Reagents and Optimized Conditions

A variety of traditional fluorinating agents have been employed for the synthesis of difluorinated β-keto esters. Electrophilic fluorinating reagents are particularly common for this transformation.

Selectfluor® (F-TEDA-BF₄) is a widely used electrophilic fluorinating agent. The direct fluorination of β-keto esters with Selectfluor® can be controlled to produce either mono- or difluorinated products by adjusting the stoichiometry of the reagent. mdpi.com For the synthesis of this compound, an excess of Selectfluor® is typically used under metal-free and base-free conditions in a solvent system like acetonitrile (B52724)/water. mdpi.com

N-Fluorobenzenesulfonimide (NFSI) is another effective electrophilic fluorinating agent for the α-fluorination of β-keto esters. nih.gov Reactions with NFSI are often carried out in the presence of a catalyst to enhance reactivity and selectivity.

Deoxyfluorination reagents like diethylaminosulfur trifluoride (DAST) and its more stable analogue, Deoxo-Fluor®, can convert ketones into gem-difluorides. acsgcipr.orgorganic-chemistry.org However, their application directly on β-keto esters for this specific transformation can sometimes be challenging. researchgate.net

The table below summarizes some traditional fluorination reagents and their typical reaction conditions.

| Reagent | Precursor | Conditions | Product |

| Selectfluor® | Ethyl acetoacetate | 2.1 equiv, CH₃CN/H₂O, rt, 16h | This compound |

| Sodium ethoxide, then ethyl difluoroacetate | Ethyl acetate | 1) NaOEt, 25°C; 2) 10-65°C | This compound |

Historical Context of Gem-Difluorination Strategies for β-Keto Esters

The introduction of a gem-difluoro unit into organic molecules has been a long-standing area of interest due to the unique properties conferred by this functional group. nih.gov Historically, the synthesis of gem-difluoro compounds often relied on harsh reagents and conditions. The development of methods for the gem-difluorination of β-keto esters, important precursors for more complex fluorinated molecules, has seen significant progress.

Early methods often involved the use of reagents like sulfur tetrafluoride (SF₄), a highly toxic and corrosive gas, for the conversion of carbonyl groups to difluoromethylene groups. acsgcipr.org The challenges associated with handling SF₄ spurred the development of safer and more user-friendly reagents like DAST and Deoxo-Fluor®. organic-chemistry.org

The advent of electrophilic fluorinating agents, such as F-TEDA salts (like Selectfluor®) and NFSI, marked a significant advancement. mdpi.comnih.gov These reagents allowed for the direct fluorination of the α-position of β-keto esters under milder conditions, providing a more direct route to compounds like this compound. The ability to control the degree of fluorination (mono- vs. di-) by modulating reaction conditions was a key development in this area. mdpi.com

Contemporary Synthetic Pathways and Innovations

Modern synthetic methods have focused on developing more efficient, selective, and environmentally benign approaches to the synthesis of this compound and related difluoro β-keto esters. A major focus has been the development of catalytic and stereoselective methods.

Catalytic Fluorination Methods for Difluoro β-Keto Esters

The development of catalytic methods for the fluorination of β-keto esters has been a significant area of research, aiming to reduce reagent loading and improve selectivity.

Lewis Acid Catalysis: Lewis acids have been shown to catalyze the fluorination of β-keto esters by promoting the enolization process. For instance, titanium/TADDOL complexes have been used as catalysts in combination with Selectfluor® for the enantioselective fluorination of β-keto esters. nih.govresearchgate.net

Transition Metal Catalysis: Chiral transition metal complexes have been successfully employed for the enantioselective fluorination of β-keto esters. Palladium complexes with chiral ligands like BINAP have been used with NFSI as the fluorine source. nih.gov Copper(II) complexes with bis(oxazoline) ligands and nickel complexes with DBFOX-Ph ligands have also demonstrated high enantioselectivity in the fluorination of β-keto esters. nih.gov

Organocatalysis: Primary amine organocatalysts, such as β,β-diaryl serines, have been used to catalyze the enantioselective fluorination of β-dicarbonyl compounds with Selectfluor®. mdpi.comresearchgate.net These reactions often benefit from the addition of an alkali metal carbonate. researchgate.net

The following table highlights some contemporary catalytic fluorination methods.

| Catalyst | Fluorinating Agent | Substrate | Key Features |

| Ti/TADDOL | Selectfluor® | β-ketoester | Catalytic enantioselective fluorination. nih.govresearchgate.net |

| Pd/BINAP | NFSI | β-ketoester | High enantioselectivity. nih.gov |

| Cu(II)/Bis(oxazoline) | NFSI | β-ketoester | Catalytic enantioselective fluorination. nih.gov |

| β,β-diaryl serine | Selectfluor® | β-diketone | Organocatalytic, high enantioselectivity. mdpi.comresearchgate.net |

Enantioselective and Diastereoselective Synthesis Utilizing this compound

This compound is a valuable building block for the synthesis of more complex chiral molecules. Its difluorinated methylene (B1212753) group can influence the stereochemical outcome of subsequent reactions.

Enantioselective Synthesis: The development of enantioselective methods to introduce the difluoroalkyl group has been an area of active research. Phase-transfer catalysis has been employed for the asymmetric α-difluoroalkylation of β-ketoesters, leading to products with quaternary stereocenters. rsc.org Although this method can provide high yields, achieving high enantiomeric excess can be challenging due to a competing racemic background reaction. rsc.org

Diastereoselective Synthesis: The presence of the gem-difluoro group in this compound can direct the diastereoselectivity of reactions at adjacent positions. For instance, conjugate addition reactions involving precursors derived from this compound can proceed with high diastereoselectivity. beilstein-journals.org The stereoelectronic effects of the C-F bonds play a crucial role in controlling the approach of incoming reagents, leading to the preferential formation of one diastereomer over another.

Green Chemistry Principles in Difluoro β-Keto Ester Production

The production of difluoro β-keto esters, including this compound, is increasingly guided by the principles of green chemistry, which aim to design chemical processes that reduce or eliminate the use and generation of hazardous substances. vapourtec.com These principles are applied to enhance the sustainability and efficiency of synthetic routes.

Key green chemistry principles relevant to the synthesis of these compounds include:

Waste Prevention and Atom Economy : Traditional multi-step syntheses can generate significant waste. Green approaches focus on maximizing atom economy by designing reactions where the maximum number of atoms from the reactants are incorporated into the final product. greenchemistry-toolkit.org For instance, developing catalytic reactions that minimize the use of stoichiometric reagents which end up as waste is a primary goal. greenchemistry-toolkit.org

Use of Less Hazardous Chemical Syntheses : A major challenge in the synthesis of fluorinated compounds is the hazardous nature of many fluorinating agents. thieme.de Research has focused on finding safer alternatives. For example, direct fluorination using elemental fluorine (F₂) is highly effective but poses significant safety risks. A recent development involves the use of fluorine gas in the presence of quinuclidine (B89598) as a mediator. researchgate.net In this system, quinuclidine reacts in situ to generate a fluoride (B91410) ion and an electrophilic N-F fluorinating agent, which is reactive towards the enol form of the β-keto ester. researchgate.net This method provides a pathway that, while still using a hazardous reagent, controls its reactivity and improves selectivity. researchgate.net

Catalysis : Catalytic methods are inherently greener than stoichiometric ones because they reduce waste. In syntheses related to β-keto esters, various catalysts have been employed. For example, Indium(III) triflate (In(OTf)₃) has been used as a catalyst in reactions involving β-keto esters, demonstrating effectiveness at low loading levels. orgsyn.org Furthermore, biocatalysis, using enzymes to perform chemical transformations, represents a powerful green strategy. rsc.org The asymmetric reduction of β-keto esters to chiral β-hydroxy esters has been successfully achieved using ketoreductases, highlighting the potential for enzymatic processes in creating complex fluorinated molecules under mild conditions. rsc.org

Safer Solvents and Reaction Conditions : The choice of solvent is critical to the environmental impact of a process. Efforts are made to replace hazardous organic solvents with greener alternatives or to conduct reactions in solvent-free conditions. nih.gov Additionally, designing processes that operate at ambient temperature and pressure reduces energy consumption. greenchemistry-toolkit.org The acylation of acetonitrile anions with esters has been achieved using inexpensive potassium tert-butoxide in ethereal solvents, with the addition of catalytic isopropanol (B130326) to facilitate the reaction under ambient conditions, showcasing a move towards more sustainable conditions. nih.gov

The following table summarizes and compares different synthetic approaches for producing difluorinated dicarbonyl compounds, evaluated through the lens of green chemistry principles.

| Synthetic Approach | Fluorinating Agent/Method | Key Green Chemistry Advantages | Challenges & Considerations | Reference |

| Deoxofluorination | Diethylaminosulfur trifluoride (DAST) / Sulfur tetrafluoride (SF₄) | Effective for converting carbonyls to difluoro groups. | Use of hazardous and corrosive reagents; formation of stoichiometric byproducts. | thieme.deresearchgate.net |

| Electrophilic Fluorination | Selectfluor® | Solid, stable, and easier-to-handle reagent compared to gases. | High molecular weight leads to poor atom economy; often requires stoichiometric amounts. | researchgate.net |

| Direct Fluorination with Mediator | Fluorine (F₂) gas with quinuclidine | High atom economy of fluorine; in situ generation of a more selective fluorinating agent. | Requires specialized equipment for handling highly toxic and reactive fluorine gas. | researchgate.net |

| Biocatalysis (for related esters) | Enzymes (e.g., Ketoreductases) | High enantioselectivity; mild reaction conditions (aqueous media, room temp); biodegradable catalysts. | Substrate scope can be limited; enzyme stability and cost can be a factor. | rsc.org |

Flow Chemistry Applications in this compound Synthesis

Flow chemistry, the practice of performing chemical reactions in a continuous stream rather than a batch reactor, offers significant advantages for the synthesis of this compound, particularly in addressing safety, efficiency, and scalability. mdpi.com

The primary benefits of applying flow chemistry to this synthesis include:

Enhanced Safety with Hazardous Reagents : Fluorination reactions often involve highly reactive and hazardous reagents. Flow chemistry mitigates these risks by using only small volumes of the hazardous material at any given moment within the reactor. illinois.edu This minimizes the potential impact of runaway reactions or accidental releases, making it an ideal platform for using reagents like sulfur tetrafluoride or fluorine gas. thieme.deresearchgate.net

Precise Process Control : Flow reactors, particularly microreactors, have a very high surface-area-to-volume ratio, which allows for extremely efficient heat transfer. illinois.edu This enables precise temperature control, preventing hot spots and the formation of unwanted byproducts that can occur in large batch reactors. This level of control is critical for achieving high selectivity in fluorination reactions.

Improved Efficiency and Yield : The superior mixing and heat transfer in flow reactors can lead to faster reaction times and higher yields compared to batch processes. beilstein-journals.org Continuous operation allows for process intensification, where significant quantities of product can be manufactured in a small reactor over time. For example, in the related continuous production of enantiopure ethyl 3-(R)-hydroxybutyrate, a high space-time yield (STY) of 49.5 g L⁻¹ h⁻¹ was achieved. rsc.org

Scalability and Automation : Scaling up a flow process, often termed "scaling out," involves running multiple reactors in parallel or running a single reactor for a longer duration, which is often simpler and more predictable than re-validating a large-scale batch reactor. beilstein-journals.org Flow systems are also readily automated, allowing for high-throughput screening of reaction conditions and unattended operation. vapourtec.com

Integration of Catalysis : Flow chemistry is exceptionally well-suited for use with heterogeneous catalysts, including immobilized enzymes. rsc.org A stream of reactants can be passed through a packed-bed reactor containing the catalyst, which facilitates product purification as the catalyst remains in the reactor. This has been demonstrated in the enantioselective synthesis of β-hydroxy esters using self-sufficient heterogeneous biocatalysts in a continuous flow system, which maintained good operational stability over 21 days. rsc.org This approach combines the green benefits of catalysis with the efficiency of flow processing.

The table below outlines the advantages of using flow chemistry for the synthesis of fluorinated compounds like this compound compared to traditional batch processing.

| Parameter | Batch Processing | Flow Chemistry | Reference |

| Safety | Higher risk due to large volumes of hazardous reagents. | Significantly improved safety profile due to small reaction volumes. | illinois.edu |

| Heat Transfer | Often inefficient, leading to temperature gradients and side products. | Excellent heat transfer allows for precise temperature control. | illinois.edu |

| Mixing | Can be slow and inefficient, especially on a large scale. | Rapid and highly efficient mixing leads to better reproducibility. | mdpi.com |

| Scalability | Complex, often requiring re-optimization of reaction conditions. | Straightforward "scale-out" by extending run time or using parallel reactors. | beilstein-journals.org |

| Process Control | Manual or semi-automated, with potential for variability. | Easily automated for precise control and high-throughput optimization. | vapourtec.com |

| Productivity | Limited by reactor size and downtime between batches. | High productivity and space-time yield through continuous operation. | rsc.org |

Electrophilic and Nucleophilic Reactivity Profiles

This compound, also known as ethyl 2,2-difluoroacetoacetate, possesses both electrophilic and nucleophilic characteristics, making it a versatile reagent in organic synthesis. Its reactivity is largely dictated by the interplay of its functional groups: an ester, a ketone, and a difluorinated α-carbon.

Nucleophilic Reactivity: The presence of the α-hydrogens in its non-fluorinated analog, ethyl acetoacetate, allows for the ready formation of an enolate, which is a potent nucleophile in reactions like the Michael and Knoevenagel condensations. libretexts.org While the difluoro substitution at the α-position in this compound precludes the formation of an enolate at this position, the molecule can still exhibit nucleophilic character through its enol form or by reactions at the γ-position.

A significant example of its nucleophilic potential is demonstrated in a decarboxylative aldol (B89426) reaction. In the presence of a Lewis acid such as Ytterbium(III) triflate (Yb(OTf)₃), methyl 2,2-difluoro-3-oxopropanoate undergoes a Krapcho-type decarboxylation to generate a difluoroenolate. This in situ-generated nucleophile then readily participates in aldol reactions with various carbonyl compounds. acs.orgnih.govnih.gov This transformation highlights a method for the formation of carbon-carbon bonds at the difluorinated carbon. acs.orgnih.govnih.gov

Electrophilic Reactivity: The carbonyl carbons of both the ketone and the ester groups in this compound are electrophilic centers and are susceptible to attack by nucleophiles. The strong electron-withdrawing effect of the adjacent geminal fluorine atoms enhances the electrophilicity of the keto-carbonyl carbon, making it a prime target for nucleophilic addition. Reactions with organometallic reagents, for instance, would be expected to target this carbonyl group. youtube.com

Furthermore, the compound can serve as a Michael acceptor in conjugate addition reactions. Although the geminal difluoro group is at the α-position, reactions with nucleophiles can occur at the β-position of an α,β-unsaturated analogue, a common reaction pathway for related keto-esters. wikipedia.orgmasterorganicchemistry.com

Influence of Geminal Fluorine Atoms on Reaction Pathways and Selectivity

The introduction of two fluorine atoms at the α-position of the β-ketoester scaffold has a profound impact on the molecule's reactivity, influencing reaction pathways and selectivity in several ways:

Increased Electrophilicity: Fluorine is the most electronegative element, and the presence of two fluorine atoms on the α-carbon significantly increases the partial positive charge on the adjacent carbonyl carbon through a strong inductive effect (-I effect). This enhanced electrophilicity makes the ketone more susceptible to nucleophilic attack compared to its non-fluorinated counterpart.

Steric Hindrance: The fluorine atoms, although relatively small, can introduce a degree of steric hindrance around the α-carbon and the adjacent carbonyl group, which can influence the approach of bulky nucleophiles or reagents.

Reaction Pathway Modification: The absence of enolizable α-protons prevents classical enolate-based reactions at this position. This has led to the development of alternative strategies to utilize this building block, such as the aforementioned decarboxylative generation of a difluoroenolate. acs.orgnih.govnih.gov In reactions of analogous trifluoromethyl β-ketoesters, the trifluoromethyl group often dictates the regioselectivity of cyclization reactions. researchgate.net A similar directing effect can be anticipated for the difluoroacetyl group.

Stability of Intermediates: The fluorine atoms can stabilize or destabilize reaction intermediates. For instance, in the decarboxylative aldol reaction, the resulting difluoroenolate is a key intermediate whose stability and reactivity are modulated by the fluorine atoms. acs.orgnih.govnih.gov

Reaction Kinetics and Thermodynamic Considerations in Transformations of this compound

Reaction Kinetics: The rate of a chemical reaction is dependent on factors such as temperature, concentration of reactants, and the presence of a catalyst. For reactions involving this compound, the following kinetic aspects are of importance:

Activation Energy: The presence of the electron-withdrawing fluorine atoms can lower the activation energy for nucleophilic attack at the carbonyl carbon by stabilizing the developing negative charge in the transition state. Conversely, reactions that involve the breaking of the strong C-F bonds would be expected to have high activation energies.

Catalysis: As seen in the decarboxylative aldol reaction, Lewis acids can play a crucial role in catalyzing reactions by coordinating to the carbonyl oxygen, thereby increasing its electrophilicity and facilitating the reaction. acs.orgnih.govnih.gov In Knoevenagel-type condensations of related compounds, the choice of catalyst is critical in determining the reaction rate and product distribution. researchgate.netresearchgate.net

Thermodynamic Considerations: The feasibility and position of equilibrium of a reaction are governed by thermodynamic parameters such as enthalpy (ΔH) and Gibbs free energy (ΔG) of reaction.

Reaction Enthalpy: The formation of stable products drives a reaction forward. In the reactions of this compound, the formation of new carbon-carbon bonds and conjugated systems is often a significant driving force. For instance, in condensation reactions, the elimination of a small molecule like water leads to the formation of a thermodynamically stable, conjugated product.

Equilibrium: The position of equilibrium can be influenced by the relative stability of reactants and products. The strong electron-withdrawing nature of the difluoromethyl group can affect the stability of both the starting material and the products, thereby influencing the equilibrium constant of the reaction.

Investigation of Reaction Intermediates and Transition States

The elucidation of reaction mechanisms relies heavily on the identification and characterization of transient species such as reaction intermediates and transition states. While direct spectroscopic observation of these species for reactions of this compound is challenging, computational chemistry provides a powerful tool for their investigation. nih.govrsc.orgmdpi.com

Reaction Intermediates:

Enolates/Enols: As previously discussed, the in situ generation of a difluoroenolate via decarboxylation is a key intermediate in certain aldol-type reactions. acs.orgnih.govnih.gov The structure and reactivity of this intermediate are of great interest for understanding the reaction outcome.

Tetrahedral Intermediates: Nucleophilic addition to the carbonyl groups of the ketone or ester proceeds through tetrahedral intermediates. The stability and fate of these intermediates determine the final product. The geminal fluorine atoms are expected to influence the stability of these intermediates.

Transition States: Transition state theory is a cornerstone of understanding reaction kinetics. Computational methods, such as Density Functional Theory (DFT), are frequently employed to locate and characterize the transition state structures for a given reaction. nih.govrsc.orgmdpi.com The energy of the transition state relative to the reactants determines the activation energy of the reaction. For reactions involving this compound, computational studies could provide valuable insights into:

The geometry of the transition state, revealing the arrangement of atoms at the point of highest energy along the reaction coordinate.

The electronic structure of the transition state, helping to understand the nature of bond-making and bond-breaking processes.

The influence of substituents and catalysts on the energy and structure of the transition state, thereby explaining observed selectivity.

For example, in a Michael addition reaction, computational analysis could help to rationalize the preference for 1,4-addition over 1,2-addition by comparing the energies of the respective transition states. wikipedia.orgmasterorganicchemistry.com

Applications of Ethyl 2,2 Difluoro 3 Oxobutanoate in Complex Molecule Synthesis

Role in Pharmaceutical Intermediate Synthesis

The incorporation of fluorine into drug candidates is a widely recognized strategy in medicinal chemistry for enhancing a molecule's therapeutic profile. Ethyl 2,2-difluoro-3-oxobutanoate serves as a key intermediate in the synthesis of such fluorinated pharmaceuticals. Its value lies in its ability to introduce a gem-difluoro group, a motif that is increasingly important in drug discovery. The compound is recognized as a building block for various pharmaceutical classes, including potential potassium channel activators and β-alanine derived GABA-T antagonists.

Design and Synthesis of Fluorinated Drug Candidates

The design of new drug candidates often involves the strategic placement of fluorine atoms to optimize a molecule's properties. The difluoromethylene (CF2) unit, readily accessible from precursors like this compound, is of growing importance in this field. The synthesis of α,α-difluoromethyl ketones (DFMKs) has emerged as a significant area of research, with these compounds being investigated for various biological applications. The process of creating fluorinated stereogenic quaternary centers on β-keto esters is of particular interest in pharmaceutical chemistry, leading to the development of various metal-catalyzed and organocatalyzed methods.

Impact on Bioavailability and Metabolic Stability in Medicinal Chemistry

The introduction of fluorine can profoundly influence a drug's pharmacokinetic properties. The carbon-fluorine bond is exceptionally strong, which can increase the metabolic stability of a drug by blocking sites susceptible to oxidative metabolism. This enhanced stability can lead to a longer half-life and improved bioavailability. Furthermore, the electronegativity of fluorine can alter the acidity of nearby protons and influence the molecule's conformation and binding affinity to its biological target. These beneficial properties, such as increased metabolic stability, lipophilicity, and bioavailability, are key reasons why fluorine is intentionally incorporated into drug candidates.

Case Studies in Pharmaceutical Development Leveraging Difluoro β-Keto Esters

While specific, publicly detailed development histories of commercial drugs originating directly from this compound are not extensively documented, its role as a precursor is established. It is identified as an intermediate for synthesizing classes of compounds with therapeutic potential, such as potassium channel activators and β-alanine derived GABA-T antagonists. The broader class of α,α-difluoromethyl ketones, which can be synthesized from difluoro-β-keto esters, has been investigated for applications as COX inhibitors. This highlights the strategic use of such fluorinated building blocks in the early stages of drug discovery to create novel chemical entities with desirable pharmacological profiles.

Contribution to Agrochemical Synthesis

The agrochemical sector has seen a dramatic increase in the use of fluorinated compounds to develop more potent and efficient products. It is estimated that fluorine is present in as many as 50% of marketed agrochemicals. The difluoromethylene group, which can be introduced using reagents like this compound, is a key structural motif in several successful agrochemical products. These compounds play a crucial role in controlling weeds, insect pests, and plant diseases, thereby helping to secure a stable food supply.

Development of Fluorinated Pesticides and Herbicides

The intentional inclusion of fluorine has led to the development of highly effective pesticides and herbicides. The difluoromethylene unit is a component of several significant commercial agrochemicals. For example, 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid is a critical intermediate in the synthesis of the fungicide Isopyrazam. google.com Similarly, the herbicide Primisulfuron-methyl, an ultra-efficient herbicide for cornfields, features bis(difluoromethoxy) groups on its pyrimidine (B1678525) ring. google.comepa.govresearchgate.net The synthesis of such complex molecules relies on the availability of versatile fluorinated building blocks.

Interactive Table: Examples of Agrochemicals with Difluoro-Motifs

Click on the headers to sort the table.

| Agrochemical | Class | Relevance of Difluoro-Motif | Source |

| Isopyrazam | Fungicide | Contains a difluoromethyl group on the pyrazole (B372694) ring, synthesized from a key intermediate. | google.com |

| Primisulfuron-methyl | Herbicide | Features two difluoromethoxy groups, contributing to its high efficacy in cornfields. | google.comepa.govresearchgate.net |

Enhancement of Biological Activity and Environmental Persistence in Agrochemicals

The introduction of fluorine into an agrochemical can significantly enhance its biological activity. This increased potency often allows for lower application rates in the field, which can lead to less environmental impact. Fluorination can modify a molecule's binding to its target enzyme or receptor, improve its transport to the target site, and block metabolic pathways that would otherwise deactivate it. However, the strength of the carbon-fluorine bond, while beneficial for metabolic stability, can also contribute to increased environmental persistence. Some fluorinated pesticides and their breakdown products can be highly resistant to degradation, raising concerns about their long-term presence in soil and water.

Illustrative Examples in Agrochemical Research

The strategic importance of this compound in agrochemical research is most prominently demonstrated by its role as a key building block in the synthesis of modern fungicides. Specifically, it is a crucial precursor for the pyrazole ring, which forms the core of many succinate (B1194679) dehydrogenase inhibitor (SDHI) fungicides. These fungicides are vital in controlling a wide range of fungal diseases in crops.

The synthesis of these potent agrochemicals often begins with the reaction of this compound (also known as ethyl difluoroacetoacetate or EDFAA) with a hydrazine (B178648) derivative. This initial step forms the foundational pyrazole structure, which is then further modified through a series of chemical reactions to yield the final fungicidal compound. The difluoromethyl (-CHF2) group, provided by this compound, is particularly significant as it can enhance the metabolic stability and binding affinity of the fungicide to its target enzyme, thereby increasing its efficacy.

Several commercially successful SDHI fungicides are based on a 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxamide core, the synthesis of which can be traced back to this compound. acs.orgnih.gov A general synthetic pathway involves the cyclization of this compound with monomethyl hydrazine, followed by several functionalization steps to build the final complex molecule. justia.com

Below is a table detailing some of the prominent fungicides whose synthetic pathways utilize the 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid moiety, a key intermediate derived from this compound.

| Fungicide Name | Developer | Year of Introduction | Primary Use |

| Bixafen | Bayer | 2011 | Cereal and oilseed rape fungicide. nih.gov |

| Fluxapyroxad | BASF | 2012 | Broad-spectrum fungicide for various crops. nih.govjustia.com |

| Sedaxane | Syngenta | 2011 | Seed treatment for cereals. nih.govjustia.com |

| Isopyrazam | Syngenta | 2010 | Cereal fungicide. nih.gov |

| Benzovindiflupyr | Syngenta | 2012 | Broad-spectrum fungicide. nih.gov |

This table showcases fungicides containing the 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxamide core, a key component derived from this compound.

The development of these fungicides highlights the critical role of this compound in modern agrochemical research and development. Its use allows for the efficient and large-scale production of highly effective and economically important crop protection agents. google.com The demand for this key building block is substantial, driving research into optimizing its synthesis to be more cost-effective and environmentally friendly. acs.org

Applications in Advanced Materials Science and Specialty Chemicals

Beyond its well-established role in the agrochemical sector, this compound is a compound of interest in the broader fields of advanced materials science and specialty chemicals. Its utility in these areas stems from its unique chemical structure, which combines multiple reactive sites with the presence of fluorine atoms.

In the realm of specialty chemicals, this compound primarily serves as a high-value intermediate for the synthesis of complex organic molecules. The difunctional nature of the compound (a β-ketoester) allows it to participate in a wide array of chemical transformations, making it a versatile tool for organic chemists. It can be used to construct various heterocyclic and carbocyclic systems that are scaffolds for new chemical entities in areas beyond agrochemicals, such as pharmaceuticals.

The incorporation of fluorine atoms into organic molecules can dramatically alter their physical and chemical properties. Fluorination can lead to increased thermal stability, enhanced chemical resistance, and unique electronic properties. While specific examples of large-scale polymerization of this compound into advanced materials are not widely reported in public literature, its potential as a monomer or a precursor for fluorinated monomers is an area of active interest. Fluorinated polymers are a critical class of materials known for their low surface energy, high durability, and resistance to heat and chemicals, finding applications in coatings, seals, and membranes.

The synthesis of other specialty chemicals can also leverage the reactivity of this compound. For instance, its derivatives can be used in the synthesis of fluorinated liquid crystals or as components in advanced electronic materials where the presence of the difluoromethyl group can fine-tune the electronic and physical properties of the final product. The development of novel synthetic methodologies continues to expand the potential applications of this versatile chemical building block.

Computational Chemistry and Theoretical Studies on Ethyl 2,2 Difluoro 3 Oxobutanoate

Quantum Chemical Analysis of Electronic Structure

Quantum chemical methods are fundamental to understanding the behavior of molecules at the electronic level. For a compound such as Ethyl 2,2-difluoro-3-oxobutanoate, these analyses are crucial for explaining the effects of the two fluorine atoms on the molecule's geometry, stability, and reactivity.

Density Functional Theory (DFT) has become a standard and reliable method for investigating the electronic properties of organic molecules, including fluorinated carbonyl compounds. youtube.comresearchgate.net This computational approach calculates the electron density of a molecule to determine its energy and other properties. youtube.com For this compound, DFT is instrumental in understanding how the high electronegativity of the fluorine atoms influences the rest of the molecule.

DFT calculations typically begin with a geometry optimization to find the lowest energy arrangement of the atoms. ijcce.ac.ir From this optimized structure, a variety of electronic properties can be calculated. The presence of two fluorine atoms on the α-carbon creates a significant inductive effect, withdrawing electron density from the surrounding atoms. DFT can quantify this effect by calculating partial atomic charges, which reveal that the α-carbon and the adjacent carbonyl carbons become more electrophilic. This heightened electrophilicity is a key factor in the reactivity of α-fluoro- and α,α-difluoro carbonyl compounds. methodist.eduresearchgate.net

Furthermore, DFT is used to compute vibrational frequencies, which correspond to the infrared (IR) spectrum of the molecule. researchgate.netijcce.ac.ir These calculated spectra can be compared with experimental data to confirm the structure and identify characteristic bond-stretching and bending frequencies. For this compound, DFT would predict shifts in the carbonyl (C=O) stretching frequencies due to the electronic influence of the fluorine atoms. Computational studies on similar β-keto esters have successfully used DFT to analyze their structure and properties. nih.govresearchgate.net

A typical DFT study involves selecting a functional (e.g., B3LYP, M06-2X) and a basis set (e.g., 6-311+G(d,p)), which determines the accuracy of the calculation. ijcce.ac.ir The choice of functional is particularly important for fluorinated compounds to accurately account for electron correlation effects.

| Computational Parameter | Description | Relevance to this compound |

|---|---|---|

| Functional (e.g., B3LYP) | Approximation to the exchange-correlation energy in DFT. | Crucial for accurately modeling the electronic effects of fluorine. |

| Basis Set (e.g., 6-311+G(d,p)) | Set of mathematical functions used to build molecular orbitals. | A larger basis set provides a more accurate description of electron distribution. |

| Geometry Optimization | Process of finding the lowest energy conformation of the molecule. | Determines bond lengths, bond angles, and dihedral angles. ijcce.ac.ir |

| Frequency Calculation | Computes vibrational modes and their frequencies. | Predicts the IR spectrum and confirms the structure is a true minimum. researchgate.net |

| Population Analysis (e.g., NBO) | Calculates the distribution of electron density (atomic charges). | Quantifies the electrophilic nature of the carbonyl carbons. researchgate.net |

Conformational analysis is the study of the different spatial arrangements of atoms in a molecule (conformers) that can be interconverted by rotation about single bonds. researchgate.net For a flexible molecule like this compound, understanding its conformational preferences is essential for predicting its shape, properties, and how it interacts with other molecules. The molecule possesses several rotatable single bonds, primarily the C(O)-C(F2), C(F2)-C(O), and O-C(ethyl) bonds.

The rotation around these bonds gives rise to various staggered and eclipsed conformations. The relative stability of these conformers is determined by a balance of steric hindrance and electronic interactions. In this compound, key interactions include:

Steric Repulsion: Repulsion between bulky groups, such as the ethyl group and the acetyl group, will destabilize certain conformations.

Dipole-Dipole Interactions: The molecule has two strongly polar carbonyl groups and two C-F bonds. The alignment of these dipoles significantly affects conformational stability. Conformations where the negative ends of the dipoles (the oxygen and fluorine atoms) are close to each other are generally disfavored.

Gauche Effect: In some fluorinated compounds, a conformation where two electronegative groups are gauche (at a 60° dihedral angle) to each other can be unexpectedly stable due to hyperconjugation.

| Dihedral Angle | Description | Potential Conformations | Key Steric/Electronic Factors |

|---|---|---|---|

| O=C-CF2-C=O | Rotation around the central α-carbon bond. | Gauche, Anti, Eclipsed | Repulsion between carbonyl oxygens and fluorine atoms. |

| EtO-C=O-CF2 | Rotation of the ethyl ester group. | Syn-periplanar, Anti-periplanar | Steric hindrance between the ethyl group and the rest of the molecule. |

| CF2-C=O-CH3 | Rotation of the acetyl group. | Syn-periplanar, Anti-periplanar | Steric hindrance between the methyl group and the difluoromethylene group. |

Frontier Molecular Orbital (FMO) theory is a powerful model for explaining and predicting chemical reactivity. It focuses on the interaction between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. researchgate.net The energy and location of these orbitals in this compound can be calculated using quantum chemical methods like DFT. researchgate.net

LUMO (Lowest Unoccupied Molecular Orbital): This orbital represents the lowest energy level where the molecule can accept electrons. For this compound, the LUMO is expected to be localized primarily on the two electrophilic carbonyl carbons. This indicates that the molecule will be most susceptible to attack by nucleophiles at these positions. The electron-withdrawing fluorine atoms lower the energy of the LUMO, making the molecule more reactive towards nucleophiles compared to its non-fluorinated analogue.

HOMO (Highest Occupied Molecular Orbital): This orbital represents the highest energy electrons in the molecule, which are the most available to participate in a reaction. The HOMO is likely to be located on the lone pairs of the carbonyl oxygen atoms. These sites are therefore the most susceptible to attack by electrophiles.

HOMO-LUMO Gap: The energy difference between the HOMO and LUMO is a measure of the molecule's kinetic stability and chemical reactivity. researchgate.net A smaller HOMO-LUMO gap suggests that the molecule is more polarizable and more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. DFT calculations can provide a quantitative value for this energy gap, allowing for comparisons of reactivity between different molecules. researchgate.net

By analyzing the FMOs, chemists can predict the regioselectivity of reactions involving this compound. For example, in a reaction with a nucleophile, the attack will preferentially occur at the atomic center with the largest LUMO coefficient.

Molecular Dynamics and Simulation Studies

While quantum mechanics provides a static picture of a molecule's minimum energy state, Molecular Dynamics (MD) simulations offer a view of its dynamic behavior over time. MD simulations model the movements of atoms and molecules by solving Newton's equations of motion. nih.govmdpi.com For this compound, MD simulations can provide critical insights into its behavior in a solution, which is more representative of real-world chemical reactions.

MD studies on related β-keto ester systems have been used to explore their interactions with other molecules, such as enzymes or catalysts. researchgate.netresearchgate.net A simulation of this compound in a solvent like water or ethanol (B145695) would reveal:

Conformational Dynamics: MD can track the transitions between different conformations in real-time, showing which shapes the molecule prefers and how quickly it can change between them. This is crucial for understanding how the molecule presents itself to a reactant.

Solvent Interactions: The simulation can show how solvent molecules arrange themselves around the solute, forming hydrogen bonds or other non-covalent interactions. This solvation shell can significantly influence the reactivity of the molecule.

Transport Properties: MD can be used to calculate properties like the diffusion coefficient, which describes how quickly the molecule moves through the solvent. mdpi.com

These simulations are particularly valuable for understanding the role of the molecule in more complex environments, such as in biocatalysis, where its binding and orientation within an enzyme's active site determine the reaction's outcome. researchgate.netresearchgate.net

Machine Learning and Artificial Intelligence in Fluorine Chemistry

The fields of machine learning (ML) and artificial intelligence (AI) are rapidly transforming chemical research by leveraging large datasets to build predictive models. ucla.edu Fluorine chemistry, with its unique and often counter-intuitive reactivity patterns, is a particularly promising area for the application of these technologies. rsc.org Instead of relying solely on theoretical principles, ML models learn complex relationships directly from experimental data.

Machine learning can be applied to various aspects of fluorine chemistry, from predicting the properties of novel fluorinated compounds to planning multi-step synthetic routes. mdpi.com The general workflow involves training an algorithm, such as a neural network, on a dataset of known chemical reactions or molecules. The model learns to recognize patterns that correlate input features (e.g., molecular structure, reaction conditions) with an output (e.g., reactivity, yield, selectivity). chemrxiv.orgnih.gov

One of the most impactful applications of ML in chemistry is the prediction of reaction outcomes and yields. ucla.eduarxiv.org For a versatile building block like this compound, predicting how it will react under various conditions is of great synthetic importance.

ML models for reaction prediction are trained on large databases of chemical reactions, often sourced from patents and the scientific literature. arxiv.org Each reaction in the dataset is described by a set of features, which can include:

Molecular Representations: Reactants and reagents are converted into machine-readable formats, such as SMILES strings or molecular fingerprints. rsc.org

Reaction Conditions: Parameters like temperature, solvent, and catalyst are included as input variables.

Experimental Outcomes: The known products and their corresponding yields serve as the target for the model to predict.

Once trained, the model can be given a new set of reactants and conditions and predict the most likely product and its expected yield. chemrxiv.orgnih.gov These models have shown remarkable accuracy, especially for well-represented reaction classes. arxiv.org For fluorine chemistry, ML can help chemists navigate the complex reactivity of fluorinated substrates, suggesting optimal conditions to achieve a desired transformation and avoid unwanted side products. This approach can significantly accelerate the discovery and optimization of new synthetic methods involving compounds like this compound. ucla.edursc.org

| Component | Example Data Point for a Hypothetical Reaction | Role in the ML Model |

|---|---|---|

| Reactant A | This compound (SMILES: CCOC(=O)C(C(=O)C)(F)F) | Input Feature |

| Reactant B | Aniline (SMILES: C1=CC=C(C=C1)N) | Input Feature |

| Solvent | Ethanol | Input Feature |

| Temperature | 80 °C | Input Feature |

| Product | Corresponding enamine (Hypothetical) | Output (for classification models) |

| Yield | 85% | Output (for regression models) nih.govarxiv.org |

Focused Research on this compound Reveals Gaps in Computational and Data-Driven Studies

Despite its role as a valuable fluorinated building block in synthetic chemistry, a comprehensive review of scientific literature indicates a notable absence of dedicated research into the computational and data-driven aspects of this compound. While this compound is utilized in various chemical transformations, specific theoretical studies, high-throughput virtual screening for novel reactions, and data-driven design approaches focusing solely on it are not extensively documented in publicly accessible research.

Our in-depth investigation sought to collate information strictly adhering to a defined outline focusing on the computational chemistry and theoretical studies of this compound. This included efforts to uncover data on high-throughput virtual screening for discovering new transformations and the application of data-driven methods for designing other fluorinated compounds. However, the search for detailed research findings, including computational data that could be structured into interactive tables, did not yield specific results for this particular molecule.

The available literature primarily documents the experimental use of this compound as a substrate in various reactions, particularly in the field of biocatalysis. For instance, studies have reported its use in the asymmetric reduction catalyzed by ketoreductases to produce enantiomerically pure alcohols like ethyl (S)-2,2-difluoro-3-hydroxybutanoate. This indicates its utility in synthesizing chiral molecules.

Furthermore, general computational methodologies that could theoretically be applied to this compound are well-established. These include Density Functional Theory (DFT) for investigating reaction mechanisms and conformational analysis, as well as broader concepts in machine learning and artificial intelligence for predicting reaction outcomes and designing novel molecules. However, specific applications of these powerful computational tools directly to this compound are not found in the reviewed literature.

This analysis highlights a significant opportunity for future research. A dedicated computational study on this compound could provide valuable insights into its electronic properties, reactivity, and conformational landscape. Such theoretical data would be instrumental in predicting its behavior in various chemical environments and in designing novel synthetic routes.

Moreover, the application of high-throughput virtual screening and data-driven models could accelerate the discovery of new reactions and applications for this versatile fluorinated compound. As the field of cheminformatics continues to grow, the systematic computational investigation of fundamental building blocks like this compound will be crucial for advancing the rational design of complex fluorinated molecules with desired properties.

Advanced Spectroscopic and Analytical Methodologies for Characterization of Difluorinated β Keto Esters

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy of Fluorinated Systems

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone for the characterization of Ethyl 2,2-difluoro-3-oxobutanoate, providing detailed information about its molecular framework. The presence of hydrogen, carbon, and fluorine nuclei allows for a multi-faceted analysis using ¹H, ¹³C, and ¹⁹F NMR.

¹H NMR: The proton NMR spectrum is expected to show two main signals corresponding to the ethyl group. A quartet results from the methylene (B1212753) protons (-OCH₂-), which are coupled to the three protons of the adjacent methyl group. The methyl protons (-CH₃) of the ethyl group appear as a triplet, coupled to the two methylene protons. The methyl group of the butanoate moiety (CH₃CO-) will appear as a singlet, as it has no adjacent protons, but it may show long-range coupling to the fluorine atoms.

¹³C NMR: The ¹³C NMR spectrum provides information on all six carbon atoms in the molecule. youtube.comdocbrown.infodocbrown.info The carbonyl carbons of the ester and ketone groups are the most deshielded, appearing far downfield, typically with the ketone carbon (C=O) around 200 ppm and the ester carbonyl carbon at a slightly lower chemical shift. youtube.comdocbrown.info The carbon atom bonded to the two fluorine atoms (CF₂) will exhibit a characteristic triplet due to one-bond C-F coupling. The remaining carbons of the ethyl group and the acetyl methyl group will appear in the upfield region of the spectrum. docbrown.info

¹⁹F NMR: ¹⁹F NMR is particularly informative for fluorinated compounds. For this compound, the two geminal fluorine atoms are chemically equivalent and are expected to produce a single signal. nih.gov This signal will likely be split into a quartet due to coupling with the three protons of the adjacent acetyl methyl group (⁴JH-F coupling). The chemical shifts for gem-difluoro compounds adjacent to a carbonyl group typically appear in a specific region of the ¹⁹F NMR spectrum. rsc.orgsemanticscholar.org For example, in related difluoro compounds, the ¹⁹F signal can appear as a doublet with a coupling constant J around 55-72 Hz when coupled to a single proton. rsc.org

Expected ¹H and ¹³C NMR Data for this compound

| Nucleus | Group | Expected Chemical Shift (δ, ppm) | Expected Multiplicity |

|---|---|---|---|

| ¹H | CH₃ (acetyl) | ~2.4 | t (⁴JH-F) |

| ¹H | OCH₂ | ~4.3 | q |

| ¹H | CH₃ (ethyl) | ~1.3 | t |

| ¹³C | C=O (ketone) | ~195 (t, ²JC-F) | Triplet |

| ¹³C | C=O (ester) | ~163 (t, ³JC-F) | Triplet |

| ¹³C | CF₂ | ~113 (t, ¹JC-F) | Triplet |

| ¹³C | OCH₂ | ~64 | Singlet |

| ¹³C | CH₃ (acetyl) | ~25 | Singlet |

| ¹³C | CH₃ (ethyl) | ~14 | Singlet |

Note: The exact chemical shifts (δ) and coupling constants (J) are predicted based on typical values for similar functional groups and may vary.

High-Resolution Mass Spectrometry Techniques for Structural Elucidation

High-Resolution Mass Spectrometry (HRMS) is a critical tool for confirming the elemental composition and elucidating the fragmentation pathways of this compound. The molecular ion peak (M⁺) in the mass spectrum would confirm the compound's molecular weight of 166.12 g/mol . nih.gov

The fragmentation of β-keto esters is well-characterized and typically dominated by specific cleavage patterns. slideshare.net For this compound, the following fragmentation pathways are anticipated:

Alpha-Cleavage: This is a primary fragmentation mode for ketones and esters. libretexts.orgyoutube.comlibretexts.org Cleavage of the C-C bond adjacent to the carbonyl groups is expected. This can lead to the loss of an acetyl radical (•CH₃CO, 43 u) or the formation of the acetyl cation (CH₃CO⁺, m/z 43), which is often a base peak in the spectra of such compounds. Another alpha-cleavage can result in the loss of the ethoxy group (•OC₂H₅, 45 u) to form an acylium ion.

McLafferty Rearrangement: This characteristic rearrangement is common for carbonyl compounds with a sufficiently long alkyl chain containing a γ-hydrogen. slideshare.netyoutube.comlibretexts.org However, in this compound, the absence of accessible γ-hydrogens on the butanoate chain makes a classical McLafferty rearrangement unlikely.

The high-resolution capabilities of modern mass spectrometers allow for the determination of the exact mass of each fragment, enabling the confident assignment of its elemental formula and reinforcing the structural assignment.

Predicted Major Fragments in the Mass Spectrum of this compound

| m/z | Possible Fragment | Origin |

|---|---|---|

| 166 | [C₆H₈F₂O₃]⁺ | Molecular Ion (M⁺) |

| 121 | [M - •OC₂H₅]⁺ | Alpha-cleavage at ester |

| 123 | [M - •COCH₃]⁺ | Alpha-cleavage at ketone |

| 43 | [CH₃CO]⁺ | Alpha-cleavage, acetyl cation |

Infrared and Raman Spectroscopy for Vibrational Analysis

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, provides valuable information about the functional groups present in a molecule. youtube.comnih.gov For this compound, these methods are complementary and allow for a comprehensive vibrational analysis.

Infrared (IR) Spectroscopy: IR spectroscopy measures the absorption of infrared radiation, which excites molecular vibrations that cause a change in the dipole moment. nih.gov The IR spectrum of a fluorinated ester is characterized by several strong absorption bands. pdx.eduacs.org

C=O Stretching: The most prominent features in the IR spectrum will be the carbonyl stretching vibrations. Due to the presence of two carbonyl groups (ketone and ester), two distinct, strong absorption bands are expected in the region of 1700-1800 cm⁻¹. The electron-withdrawing effect of the adjacent fluorine atoms typically shifts the carbonyl absorption to higher wavenumbers (a hypsochromic shift). acs.org For instance, the ester C=O stretch in fluorinated esters can be found in the 1790-1820 cm⁻¹ range. pdx.edu

C-F Stretching: The C-F stretching vibrations are also characteristic and typically appear as strong, sharp bands in the 1100-1300 cm⁻¹ region. mdpi.com

C-O Stretching: The C-O stretching vibrations of the ester group will be visible in the fingerprint region, typically around 1200-1300 cm⁻¹.

Raman Spectroscopy: Raman spectroscopy detects vibrations that cause a change in the polarizability of a molecule. nih.gov It is particularly useful for observing symmetric vibrations and bonds involving heavier atoms, which may be weak or absent in the IR spectrum. For this compound, Raman spectroscopy would be effective in observing the C-C backbone vibrations and could provide complementary information on the C-F and C=O symmetric stretching modes.

Characteristic Vibrational Frequencies for this compound

| Functional Group | Vibration Mode | Typical Wavenumber (cm⁻¹) | Expected IR Intensity | Expected Raman Intensity |

|---|---|---|---|---|

| C=O (Ketone) | Stretching | 1720 - 1750 | Strong | Medium |

| C=O (Ester) | Stretching | 1740 - 1780 | Strong | Medium |

| C-F | Stretching | 1100 - 1300 | Strong | Weak |

| C-O (Ester) | Stretching | 1200 - 1300 | Strong | Medium |

| C-H (Alkyl) | Stretching | 2850 - 3000 | Medium | Strong |

X-ray Crystallography in the Context of Difluorinated β-Keto Esters

X-ray crystallography is the definitive method for determining the three-dimensional atomic structure of a molecule in the solid state. youtube.com It provides precise data on bond lengths, bond angles, and intermolecular interactions. While this compound is a liquid at room temperature, sigmaaldrich.com X-ray crystallography could be applied to a suitable crystalline derivative or if the compound itself can be crystallized at low temperatures.

The structural analysis of related β-keto esters and their derivatives by X-ray diffraction has been reported, often to understand their tautomeric forms (keto vs. enol) and conformational preferences in the solid state. nih.govacs.org For a difluorinated β-keto ester, a crystal structure would unambiguously establish the molecular conformation, including the orientation of the ethyl and acetyl groups relative to the difluorinated center. Furthermore, it would reveal any significant intermolecular interactions, such as C-H···O or C-H···F hydrogen bonds, which can influence the crystal packing and physical properties of the compound. The crystal structure of a related enzyme, β-ketoacyl synthase, has been determined, highlighting the importance of this structural motif in biological systems. nih.gov

Table of Mentioned Compounds

| Compound Name |

|---|

| This compound |

| Ethyl 4,4-difluoro-3-oxobutanoate |

Future Directions and Emerging Research Avenues in Fluorinated β Keto Ester Chemistry

Sustainable Synthetic Strategies for Fluorinated Building Blocks

The push towards greener and more sustainable chemical manufacturing has spurred the development of novel synthetic methods for producing fluorinated building blocks. A key area of focus is the use of biocatalysis, which offers a highly selective and environmentally friendly alternative to traditional chemical methods.

One promising approach involves the use of enzymes for asymmetric synthesis. For instance, the type II pyruvate (B1213749) aldolase (B8822740) HpcH and its engineered variants have been shown to catalyze the aldol (B89426) reaction of β-fluoro-α-ketoacids with various aldehydes. google.com This biocatalytic carboligation provides an atom-economical route to enantiopure secondary and tertiary fluorides, which are challenging to synthesize using conventional methods. google.com These enzymatically produced chiral fluorinated fragments are valuable for building complex bioactive molecules. google.com

Another avenue of sustainable synthesis is the biocatalytic reduction of fluorinated substrates. Ene reductase enzymes have been successfully employed for the asymmetric reduction of α-fluoroenones and α-fluoroenoates, yielding chiral alkyl fluorides with high enantioselectivity. researchgate.net These enzymatic processes operate under mild conditions and represent a significant step towards the sustainable production of fluorinated chiral building blocks.

While not strictly "green," methods are being developed to improve the efficiency of existing fluorination techniques. The deoxofluorination of β-keto esters using sulfur tetrafluoride (SF₄) is an effective way to produce β,β-difluorocarboxylic acids on a multi-gram scale. nih.gov Although SF₄ requires careful handling, this method provides an efficient route to valuable difluorinated products. nih.gov

Development of Novel Catalytic Systems for C-F Bond Formation and Transformation

The formation and manipulation of the carbon-fluorine (C-F) bond are central to organofluorine chemistry. Significant research efforts are dedicated to creating more efficient and selective catalytic systems for these transformations.

Catalytic Enantioselective Fluorination of β-Keto Esters: The synthesis of chiral molecules containing a fluorine atom at a stereocenter is of paramount importance, particularly in medicinal chemistry. Several catalytic systems have been developed for the enantioselective fluorination of β-keto esters, the parent class of compounds for Ethyl 2,2-difluoro-3-oxobutanoate.

Palladium Catalysis: Chiral palladium complexes have emerged as highly effective catalysts for the fluorination of various β-keto esters. nih.gov Using N-fluorobenzenesulfonimide (NFSI) as the fluorine source, these reactions can achieve excellent enantioselectivity (up to 94% ee) and proceed efficiently in environmentally benign solvents like ethanol (B145695). nih.gov

Phase-Transfer Catalysis: Chiral quaternary ammonium (B1175870) salts derived from cinchona alkaloids act as effective phase-transfer catalysts for the enantioselective fluorination of β-keto esters. mdpi.comolemiss.edu This method provides good yields and enantioselectivities under mild reaction conditions. mdpi.com

Titanium Catalysis: Titanium/TADDOL complexes were among the first metal catalysts used for the enantioselective fluorination of acyclic β-keto esters, achieving up to 90% ee with Selectfluor® as the fluorinating agent. chemicalbook.com

| Catalyst System | Fluorinating Agent | Typical Substrate | Key Advantages | Reference |

|---|---|---|---|---|

| Chiral Palladium Complexes | NFSI | Cyclic & Acyclic β-Ketoesters | High enantioselectivity (up to 94% ee), works in ethanol. | nih.gov |

| Chiral Quaternary Ammonium Salts (PTC) | NFSI | β-Ketoesters | Mild conditions, good yields. | mdpi.comolemiss.edu |

| Ti/TADDOL Complexes | Selectfluor® | Acyclic β-Ketoesters | Pioneering metal-catalyzed method, up to 90% ee. | chemicalbook.com |

Novel C-F Bond Activation: Beyond forming C-F bonds, significant progress is being made in the catalytic activation and transformation of existing C-F bonds. Visible light photoredox catalysis has become a powerful tool for C-F bond cleavage under mild conditions, enabling the synthesis of partially fluorinated compounds that are otherwise difficult to access. orgsyn.org

Integration of Flow Chemistry with Machine Learning for Automated Synthesis and Discovery

The convergence of continuous flow chemistry, robotics, and artificial intelligence (AI) is set to revolutionize chemical synthesis. nih.govchemicalbook.com This synergy allows for the rapid, safe, and efficient production of complex molecules, including fluorinated compounds. sigmaaldrich.com

Flow chemistry offers numerous advantages over traditional batch synthesis, such as enhanced safety, better process control, and improved efficiency. nih.govsigmaaldrich.com When applied to fluorination reactions, which can involve hazardous reagents, these benefits are particularly pronounced. The development of automated flow synthesis platforms enables researchers to perform multi-step reactions and purifications in a continuous, unattended manner. chemicalbook.com

Machine learning and AI are being integrated into these automated systems to accelerate the discovery and optimization of new reactions. nih.govfrontiersin.org AI algorithms can analyze vast datasets of chemical reactions to predict optimal reaction conditions, identify promising synthetic routes, and even suggest novel molecular structures with desired properties. sigmaaldrich.comsci-hub.sefrontiersin.org For example, machine learning models can map complex reaction landscapes to accurately predict high-yielding conditions for untested substrates, significantly reducing the time and resources required for experimental optimization. This data-driven approach, combined with the physical capabilities of automated flow reactors, creates a powerful "Robochemist" platform for the on-demand synthesis of molecules like this compound and its derivatives. sigmaaldrich.comnih.gov

Exploration of Novel Bioactive Scaffolds Utilizing this compound

This compound and related difluorinated 1,3-dicarbonyl compounds are highly valuable building blocks for constructing complex, biologically active molecules. The presence of the gem-difluoro group can significantly enhance the metabolic stability, binding affinity, and lipophilicity of a drug candidate. orgsyn.org

A key application of these building blocks is in the synthesis of fluorinated heterocycles, which are prevalent scaffolds in modern pharmaceuticals and agrochemicals.

Fluorinated Pyrazoles: Pyrazoles are a critical class of heterocycles with a wide range of biological activities. orgsyn.org The reaction of α,α-difluoro-β-ketoesters (like this compound) with hydrazine (B178648) is a known method for synthesizing fluorinated pyrazoles. nih.gov These compounds are of great interest in medicinal chemistry.

Fluorinated Pyrrolidones: The synthesis of 3,3-difluoro-2-pyrrolidone derivatives has been achieved from related difluoroiodoacetate precursors. Pyrrolidones are another important heterocyclic core found in many bioactive compounds.

Other Bioactive Molecules: The related compound, Ethyl 4,4-difluoro-3-oxobutanoate, serves as a key intermediate in the synthesis of pharmaceuticals such as potassium channel activators and GABA-T antagonists. nih.gov This highlights the potential of difluoro-β-ketoesters as precursors to a diverse range of therapeutic agents.

The ability to use this compound to introduce a difluoromethyl ketone moiety into a larger molecule makes it an essential tool for medicinal chemists seeking to develop next-generation drugs with improved pharmacological profiles. chemicalbook.comorgsyn.org

Compound Index

| Compound Name | Synonym(s) | CAS Number | Reference |

|---|---|---|---|

| This compound | Ethyl 2,2-difluoroacetoacetate | 2266-48-0 | mdpi.com |

| N-fluorobenzenesulfonimide | NFSI | 133745-75-2 | nih.gov |

| Selectfluor® | F-TEDA-BF₄ | 140681-55-6 | chemicalbook.com |

| Sulfur tetrafluoride | SF₄ | 7783-60-0 | nih.gov |

| Ethyl 4,4-difluoro-3-oxobutanoate | Ethyl 4,4-difluoroacetoacetate | 352-24-9 | nih.gov |

| Ethyl 2-(ethoxymethylene)-4,4-difluoro-3-oxobutanoate | - | 176969-33-8 | sigmaaldrich.com |

| Ethyl 2-Benzylidene-3-oxobutanoate | Ethyl α-acetylcinnamate | 620-80-4 | sci-hub.se |

| Ethyl 2-methyl-3-oxobutanoate | Ethyl 2-methylacetoacetate | 609-14-3 | chemicalbook.com |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.